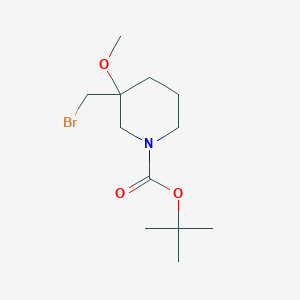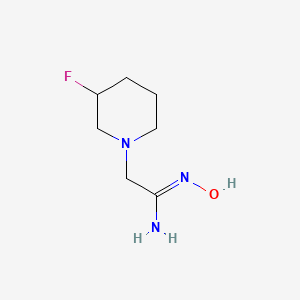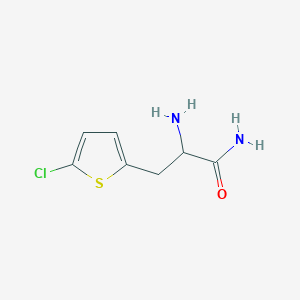
2-Amino-3-(5-chlorothiophen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ammonia and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
2-Amino-3-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorinated thiophene ring can be reduced to form a thiophene ring without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(5-chlorothiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring are likely involved in binding to biological targets, leading to various biochemical effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(5-bromothiophen-2-yl)propanamide
- 2-Amino-3-(5-fluorothiophen-2-yl)propanamide
- 2-Amino-3-(5-methylthiophen-2-yl)propanamide
Uniqueness
2-Amino-3-(5-chlorothiophen-2-yl)propanamide is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C7H9ClN2OS |
|---|---|
分子量 |
204.68 g/mol |
IUPAC 名称 |
2-amino-3-(5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI 键 |
IOKJPNZVJQOUMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


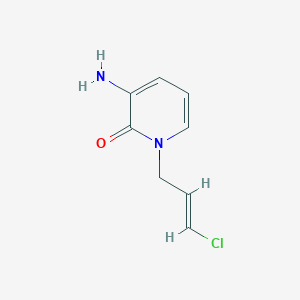
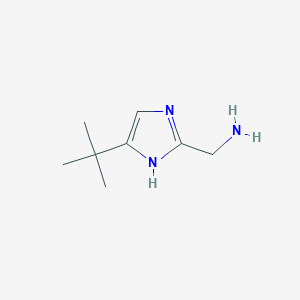
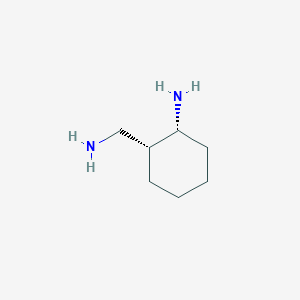
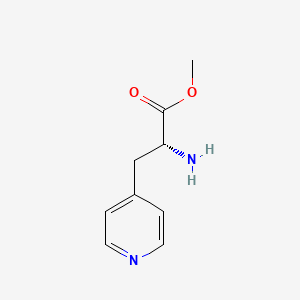
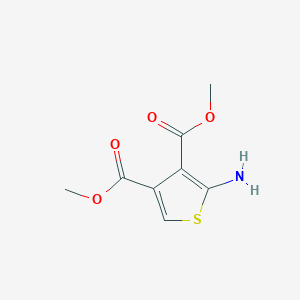
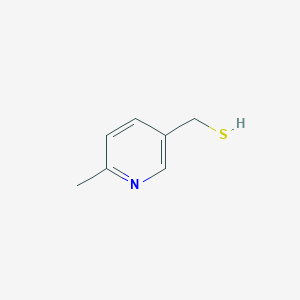
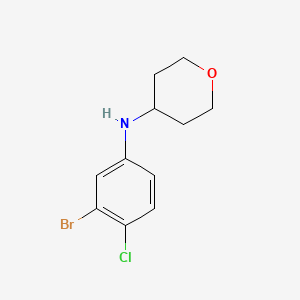
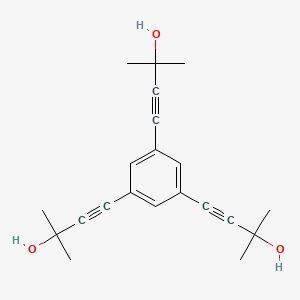

![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
